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Compound of Interest |

Compound Name: Dimethyl cyanocarbonimidate
CAS No.: 24771-25-3
Cat. No.: B1607175
Get Quote
. J

This guide provides a comprehensive overview of the spectroscopic data for Dimethyl
cyanocarbonimidate, a molecule of interest to researchers and professionals in drug
development and synthetic chemistry. Due to the limited availability of direct experimental
spectra in the public domain, this document presents a detailed, predictive analysis based on
the well-characterized sulfur analogue, Dimethyl N-cyanodithioiminocarbonate, and established
principles of spectroscopic interpretation. This approach offers a robust framework for the
identification and characterization of Dimethyl cyanocarbonimidate in a research setting.

Molecular Structure and Spectroscopic Overview

Dimethyl cyanocarbonimidate, with the chemical formula C4aHeN202, possesses a unique
structure featuring a central carbon double-bonded to a cyanamide nitrogen and single-bonded
to two methoxy groups. This arrangement of functional groups gives rise to a distinct
spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of Dimethyl Cyanocarbonimidate
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Caption: Ball-and-stick model of Dimethyl cyanocarbonimidate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Dimethyl cyanocarbonimidate, both *H and 3C NMR are essential for
confirming its structure.

'H NMR Spectroscopy

The *H NMR spectrum of Dimethyl cyanocarbonimidate is predicted to be simple, showing a
single resonance for the six equivalent protons of the two methoxy groups. The chemical shift
of these protons is influenced by the electronegativity of the adjacent oxygen atoms and the
overall electronic structure of the molecule.

Predicted *H NMR Data

Predicted Chemical o .
Protons . Multiplicity Integration
Shift (8) ppm

2 x-OCHs 3.8-4.0 Singlet 6H

Causality of Experimental Choices:

The choice of a standard deuterated solvent such as chloroform-d (CDCIs) is crucial for
obtaining a clean spectrum. The chemical shift is referenced to tetramethylsilane (TMS) at 0
ppm. The predicted downfield shift (3.8 - 4.0 ppm) compared to a typical methoxy group in an
ester (around 3.7 ppm) is attributed to the electron-withdrawing effect of the
cyanocarbonimidate moiety.

Experimental Protocol: *H NMR Spectroscopy

» Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl cyanocarbonimidate in
0.6 mL of CDCls.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:
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Number of scans: 16

[e]

o

Relaxation delay: 1.0 s

[¢]

Pulse width: 90°

[¢]

Acquisition time: 4 s

[e]

Spectral width: -2 to 12 ppm

o Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase
correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCls
(0 7.26 ppm).

1H NMR Workflow

Data Processing
Dissolve Sample in CDCls Acquire FID on NMR Spectrometer Fourier Transform }—b{ Phase Correction }—b{ Referencing Identify Chemical Shifts and Multiplicity

Click to download full resolution via product page

Caption: Workflow for acquiring and analyzing a *H NMR spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the different carbon environments within the
molecule. Three distinct signals are expected for the methoxy carbons, the central imido
carbon, and the nitrile carbon.

Predicted 3C NMR Data
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Carbon Predicted Chemical Shift (8) ppm
2 x -OCHs 55-60

C=N 160 - 165

C=N 115-120

Authoritative Grounding: The chemical shift of nitrile carbons typically appears in the 110-125
ppm range[1]. The imido carbon (C=N) is expected to be significantly downfield due to its sp?
hybridization and attachment to two electronegative oxygen atoms and a nitrogen atom. The
methoxy carbons are in a typical range for sp® carbons attached to oxygen. The predicted
values are shifted downfield from the sulfur analogue, Dimethyl N-cyanodithioiminocarbonate,
where the methyl carbons appear at a lower chemical shift due to the lower electronegativity of
sulfur compared to oxygen[2].

Experimental Protocol: 33C NMR Spectroscopy
e Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.

e Instrumentation: A 100 MHz (or higher, corresponding to the *H frequency) NMR
spectrometer.

e Acquisition Parameters:

[¢]

Number of scans: 1024 (or more for better signal-to-noise)

o

Relaxation delay: 2.0 s

o

Pulse program: Proton-decoupled

[¢]

Spectral width: 0 to 200 ppm

» Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum.
Reference the spectrum to the CDCIs solvent peak (& 77.16 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=N (Nitrile) 2220 - 2260 Strong, Sharp

C=N (Imine) 1640 - 1690 Medium

C-O (Ether) 1050 - 1150 Strong

C-H (sp?) 2850 - 3000 Medium

Expertise & Experience: The most characteristic peak in the IR spectrum of Dimethyl
cyanocarbonimidate will be the strong, sharp absorption of the nitrile group (C=N) in the
2220-2260 cm~1 region. The C=N stretching vibration is also a key indicator, though its intensity
can be variable. The strong C-O stretching band will confirm the presence of the methoxy
groups.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a transparent disk. Alternatively, for a soluble
solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Acquisition: Record the spectrum from 4000 to 400 cm™1,

e Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.
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Predicted Mass Spectrometry Data

lon Predicted m/z Interpretation

[M]*+ 126.04 Molecular lon

[M - OCHs]* 95.03 Loss of a methoxy radical
[C(OCHs3)2]* 91.04

[NCN]* 40.01 Cyanamide radical cation

Trustworthiness: The molecular ion peak at m/z 126.04 would be a definitive indicator of the
compound's identity. The fragmentation pattern, particularly the loss of a methoxy group (a
common fragmentation pathway for methoxy-containing compounds), would provide further
structural confirmation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally
stable.

« lonization: Utilize Electron lonization (El) at 70 eV.
e Analysis: Scan a mass range from m/z 30 to 200.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Mass Spectrometry Fragmentation Pathway
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Caption: Predicted fragmentation pathway for Dimethyl cyanocarbonimidate.

Conclusion

The combination of tH NMR, 3C NMR, IR spectroscopy, and Mass Spectrometry provides a
powerful and self-validating system for the comprehensive characterization of Dimethyl
cyanocarbonimidate. While direct experimental data is not widely available, the predictive
analysis presented in this guide, grounded in the data of its sulfur analogue and fundamental
spectroscopic principles, offers a reliable framework for researchers. The detailed experimental
protocols provided herein describe the standard methodologies for acquiring high-quality
spectroscopic data for this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Characterization of Dimethyl Cyanocarbonimidate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1607175/docs#an-in-depth-technical-
guide-to-the-spectroscopic-characterization-of-dimethyl-cyanocarbonimidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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